2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with an aminophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes and receptors, influencing their function and leading to various biological effects .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in downstream effects.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on its structural similarity to other compounds, it may have various effects at the molecular and cellular level, such as altering protein function, influencing signal transduction pathways, or affecting cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of 3-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The aminophenyl group allows for various substitution reactions, including halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for halogenation; concentrated nitric acid for nitration.
Major Products:
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aminophenyl group.
Scientific Research Applications
2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
2-(3-Aminophenyl)-4,6-dimethylpyrimidine: Similar structure but with additional methyl groups on the pyrimidine ring.
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: Similar structure but with the amino group in the para position.
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminophenyl group in the meta position relative to the pyrimidine ring allows for unique interactions and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-aminophenyl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,12H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEFNZSJNQANEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-36-2 |
Source
|
Record name | 2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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